molecular formula C13H14N2 B1508531 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile CAS No. 676490-69-0

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Cat. No.: B1508531
CAS No.: 676490-69-0
M. Wt: 198.26 g/mol
InChI Key: OELAWOJFKUGDSV-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile typically involves the reaction of phenylacetonitrile with piperidine under specific conditions. One common method is the condensation reaction, where phenylacetonitrile is reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

  • Reduction: Reduction reactions can yield piperidine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenyl and piperidine compounds.

Scientific Research Applications

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is similar to other piperidine derivatives, such as 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride. its unique structure and properties set it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

  • Piperidine derivatives used in PROTAC development

  • Various phenylacetonitrile derivatives

Properties

IUPAC Name

2-phenyl-2-piperidin-4-ylideneacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELAWOJFKUGDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732651
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676490-69-0
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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